3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, also known as CTAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAC belongs to the class of azetidine-based compounds and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
Synthesis of Pyrimidine-Azetidinone Analogues
Research on the synthesis of new pyrimidine-azetidinone analogues, such as 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one, has shown their potential in antimicrobial and antitubercular activities. These compounds were synthesized through the condensation of aromatic amines with N-phenylacetamide, followed by reactions to form Schiff base intermediates and final azetidinone analogues. The synthesized analogues demonstrated antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity against Mycobacterium tuberculosis, suggesting a direction for designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Green Synthesis Approach and Antimicrobial Activity
Green Synthesis of Thiophenyl Pyrazoles and Isoxazoles
A study on the green synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology highlighted their antimicrobial efficacy. The synthesized compounds showed significant antibacterial activity against B. subtilis and antifungal activity against A. niger, pointing to the environmentally friendly synthesis routes for developing potential antimicrobial agents (Sowmya et al., 2018).
Anticancer and Pro-apoptotic Activities
Indapamide Derivatives as Anticancer Agents
The synthesis of indapamide derivatives and their evaluation for proapoptotic activity on melanoma cell lines revealed compound 12 (SGK 266) as showing high proapoptotic activity. This study highlights the potential of these compounds in anticancer therapy, especially against melanoma, and their role as inhibitors of human carbonic anhydrase isoforms, which are relevant for physiological processes (Yılmaz et al., 2015).
Mechanosynthesis in Pharmaceutical Applications
Mechanosynthesis of Sulfonyl-(Thio)Ureas
Demonstrating the first application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs such as tolbutamide and glibenclamide, this approach offers good to excellent yields. The method highlights an environmentally friendly and efficient route for synthesizing pharmaceutically relevant compounds, underlining the versatility and potential of mechanochemical processes in drug synthesis (Tan et al., 2014).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S2/c15-10-3-5-11(6-4-10)22(19,20)12-8-17(9-12)14(18)16-13-2-1-7-21-13/h1-7,12H,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBYWDKOGWJCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.